![molecular formula C16H13ClN2OS2 B2566789 5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine CAS No. 685108-05-8](/img/structure/B2566789.png)
5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine” is a derivative of 1,3,4-thiadiazole . It is synthesized from 4-chlorobenzoic acid and has been studied for its antiviral activity .
Synthesis Analysis
The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Applications De Recherche Scientifique
Antiviral Activity
Compounds similar to “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine”, such as 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, have shown antiviral activity . Specifically, certain derivatives of this compound have demonstrated anti-tobacco mosaic virus activity .
Antifungal Properties
Sulfonamide derivatives, which share a similar structure with the compound , have been reported to possess antifungal properties . This suggests potential applications in the development of new antifungal agents.
Herbicidal Applications
Sulfonamide derivatives have also been used for potential agricultural applications due to their herbicidal properties . This indicates that “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine” could potentially be used in the development of new herbicides.
Anticonvulsant Properties
Compounds containing a 1,3,4-thiadiazole moiety, which is present in “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine”, have been reported to possess anticonvulsant properties . This suggests potential applications in the treatment of seizure disorders.
Antibacterial Properties
1,3,4-thiadiazoles have also been reported to possess antibacterial properties . This suggests that “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine” could potentially be used in the development of new antibacterial agents.
Fluorescent Properties
Compounds similar to “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine”, such as 1,3,5-trisubstituted-1H-pyrazoles, have been reported to possess excellent fluorescence properties . This suggests potential applications in the development of new fluorescent materials.
Orientations Futures
The future directions for the study of “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine” and similar compounds could involve further exploration of their biological activities. Given their potential antiviral, antifungal, and antibacterial properties, these compounds could be studied for potential medical and agricultural applications .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-20-12-6-2-10(3-7-12)14-15(22-16(18)19-14)21-13-8-4-11(17)5-9-13/h2-9H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCUBQUPKRTNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

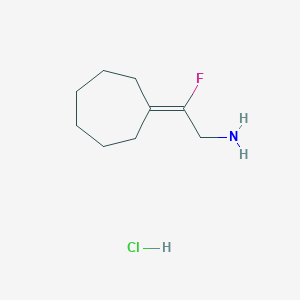
![4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2566710.png)
![3-{[(4-chlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2566712.png)
![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)
![ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2566717.png)
![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol](/img/structure/B2566718.png)
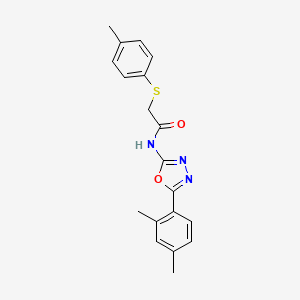

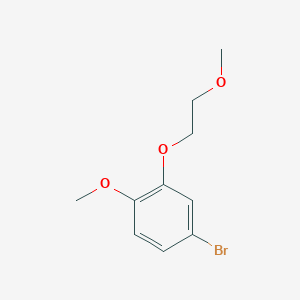
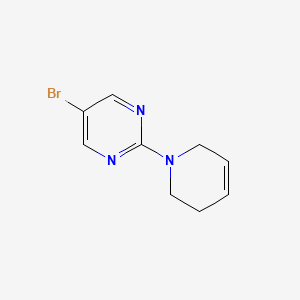
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B2566725.png)
![N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566726.png)
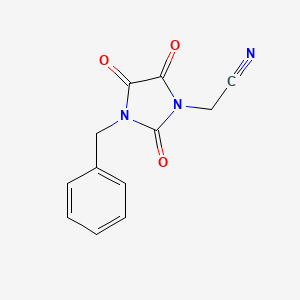
![4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2566729.png)